![molecular formula C9H6O3 B12906470 2H-Furo[3,2-e][1,3]benzodioxole CAS No. 65496-53-9](/img/structure/B12906470.png)
2H-Furo[3,2-e][1,3]benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Dioxolo[4,5-e]benzofuran is a heterocyclic organic compound that features a fused benzofuran ring system with a dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-e]benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of sesamol and 1,2,4,5-tetrachlorobenzene. The core unit can be prepared through lithiation and subsequent derivatization to adjust photophysical properties .
Industrial Production Methods: Industrial production methods for [1,3]Dioxolo[4,5-e]benzofuran are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various uses.
Types of Reactions:
Oxidation: [1,3]Dioxolo[4,5-e]benzofuran can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,3]Dioxolo[4,5-e]benzofuran is used as a building block for synthesizing complex molecules
Biology: The compound has shown promise in biological research, particularly in the development of fluorescent dyes. These dyes are characterized by long fluorescence lifetimes, high stability towards photobleaching, and large Stokes shifts, making them suitable for optical sensing and imaging applications .
Medicine: In medicinal chemistry, derivatives of [1,3]Dioxolo[4,5-e]benzofuran have been investigated for their anticancer properties. The compound’s ability to interact with biological targets and pathways makes it a potential candidate for drug development .
Industry: Industrial applications include the use of [1,3]Dioxolo[4,5-e]benzofuran derivatives in the production of advanced materials, such as polymers and coatings, due to their unique electronic and photophysical properties .
Mecanismo De Acción
The mechanism of action of [1,3]Dioxolo[4,5-e]benzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
[1,3]Dioxolo[4,5-f]benzodioxole: This compound shares a similar core structure but differs in the positioning of the dioxole moiety.
Benzofuran: A simpler structure lacking the dioxole ring, used in various chemical and pharmaceutical applications.
Dioxole-functionalized metal-organic frameworks: These compounds incorporate dioxole units into larger frameworks, offering unique properties for catalysis and material science.
Uniqueness: [1,3]Dioxolo[4,5-e]benzofuran stands out due to its fused ring system, which imparts unique electronic and photophysical properties. These properties make it particularly valuable in the development of fluorescent dyes and advanced materials .
Propiedades
Número CAS |
65496-53-9 |
|---|---|
Fórmula molecular |
C9H6O3 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
furo[2,3-g][1,3]benzodioxole |
InChI |
InChI=1S/C9H6O3/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2 |
Clave InChI |
GXUVFOYZZICKBR-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C3=C(C=C2)OC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



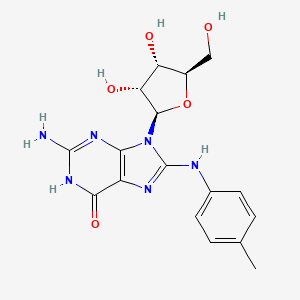
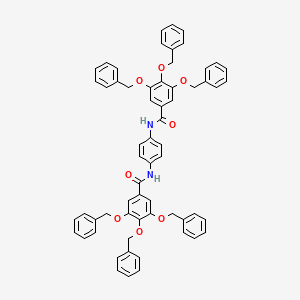
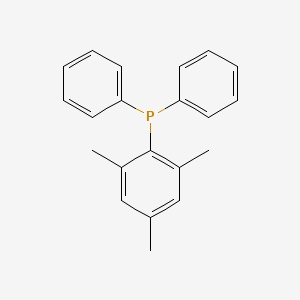

![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)


![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)
![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)
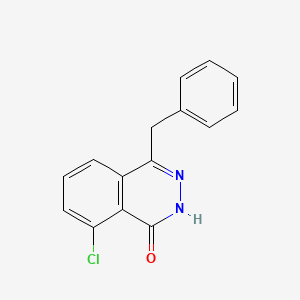
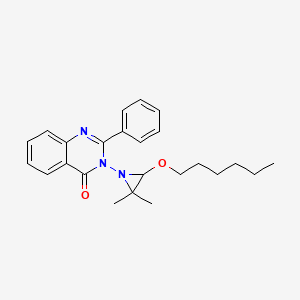
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
